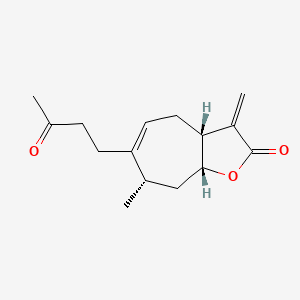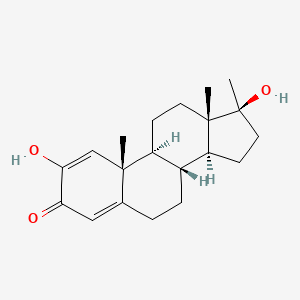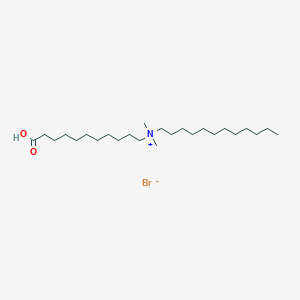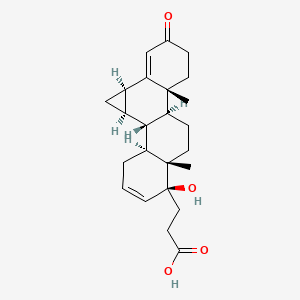
Triphosphate de pentasodium
Vue d'ensemble
Description
Sodium tripolyphosphate (STPP) is an inorganic compound with the formula Na5P3O10 and is the sodium salt of the polyphosphate penta-anion . It is widely used as a component of many domestic and industrial products, particularly detergents . STPP provides benefits such as pH buffering, soil emulsification, and hard water sequestration for effective surfactant performance .
Synthesis Analysis
Sodium tripolyphosphate can be produced according to a new dry single-stage method or a classic spray drying two-stage method . The reaction of phosphoric acid and sodium hydroxide is economical and produces highly pure sodium tripolyphosphate with a minimum amount of waste .Molecular Structure Analysis
The molecular weight of Sodium tripolyphosphate is 367.8641 g/mol . The IUPAC Standard InChI is InChI=1S/5Na.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;; (H,7,8) (H2,1,2,3) (H2,4,5,6)/q5*+1;/p-5 .Chemical Reactions Analysis
Sodium tripolyphosphate can be produced by heating a stoichiometric mixture of disodium phosphate, Na2HPO4, and monosodium phosphate, NaH2PO4, under carefully controlled conditions . The reaction is as follows: 2 Na2HPO4 + NaH2PO4 → Na5P3O10 + 2 H2O .Physical And Chemical Properties Analysis
Sodium tripolyphosphate is a colorless salt, which exists both in anhydrous form and as the hexahydrate . It has a pH of 9.5-10.3 (1 g/L) . It is soluble in water .Mécanisme D'action
Pentasodium triphosphate, also known as Sodium triphosphate or Sodium tripolyphosphate, is an inorganic compound with the formula Na5P3O10. It is the sodium salt of the polyphosphate penta-anion .
Target of Action
Pentasodium triphosphate primarily targets metal ions such as calcium, magnesium, and iron . It has a strong chelating ability, allowing it to bind tightly to these metal ions .
Mode of Action
Pentasodium triphosphate interacts with its targets by forming soluble complexes . This interaction prevents the metal ions from interfering with other substances, such as detergents .
Biochemical Pathways
For instance, it is used as a component of many domestic and industrial products, particularly detergents .
Pharmacokinetics
It is known to be soluble in water .
Result of Action
The primary result of Pentasodium triphosphate’s action is the formation of soluble complexes with metal ions . This property makes it useful in a variety of applications, such as water softening and detergent manufacturing .
Action Environment
The action of Pentasodium triphosphate can be influenced by environmental factors. For instance, it decomposes on heating, producing toxic fumes including phosphorus oxides . Furthermore, its solubility and stability can be affected by the temperature and pH of the environment .
Avantages Et Limitations Des Expériences En Laboratoire
The use of sodium tripolyphosphate in laboratory experiments offers several advantages. It is a relatively inexpensive compound and is readily available. It can also be easily manipulated and stored, making it an ideal reagent for laboratory use. However, there are some limitations to using Sodium tripolyphosphate in laboratory experiments. It can be toxic to cells at high concentrations and can interfere with the activity of some enzymes.
Orientations Futures
There are numerous potential future directions for research involving sodium tripolyphosphate. These include further investigation of its effects on cell membranes, ion channels, and enzyme kinetics. Additionally, further research could be conducted to explore its potential applications in drug delivery, bioremediation, and wastewater treatment. Finally, additional research could be conducted to explore the use of Sodium tripolyphosphate in the development of novel materials, such as nanoparticles and nanofibers.
Applications De Recherche Scientifique
Fabrication de détergents
Le triphosphate de pentasodium (STPP) joue un rôle crucial dans la production de détergents. Il agit comme un "constructeur", ce qui signifie qu'il adoucit l'eau pour améliorer l'efficacité du détergent. Dans l'eau dure, qui contient des concentrations élevées d'ions magnésium et de calcium, les détergents peuvent être désactivés. Le STPP, étant un agent chélatant fortement chargé, se lie fortement à ces cations, les empêchant d'interférer avec l'action nettoyante du détergent .
Conservation et transformation des aliments
Dans l'industrie alimentaire, le STPP est utilisé comme conservateur et pour retenir l'humidité, en particulier dans les fruits de mer, les viandes et les volailles. Il est reconnu comme sûr par la Food and Drug Administration des États-Unis et se retrouve couramment dans la production alimentaire en tant qu'émulsifiant sous le numéro E E451. Il contribue à maintenir la texture et la saveur des aliments transformés, comme le fromage, et agit comme un conservateur pour augmenter le poids de vente des fruits de mer en particulier .
Traitement de l'eau
Le STPP est utilisé dans les procédés de traitement de l'eau pour prévenir l'accumulation de tartre dans les conduites et réduire la corrosion. Sa capacité à séquestrer les ions métalliques permet de maintenir l'intégrité des systèmes de transport de l'eau et d'assurer le bon fonctionnement des systèmes d'eau industriels .
Orthopédie et soins dentaires
Le STPP est étudié pour son rôle dans les traitements orthodontiques. Il influence les niveaux de cytokines dans le liquide créviculaire gingival, ce qui peut affecter l'inflammation et le métabolisme osseux pendant les procédures orthodontiques .
Cosmétiques et produits de soins personnels
En cosmétique, le STPP est évalué pour sa sécurité et son efficacité en tant qu'agent tampon, inhibiteur de corrosion, agent chélatant et ajusteur du pH. Il est utilisé dans divers produits cosmétiques, y compris les laques pour cheveux, pour maintenir la stabilité et les performances du produit .
Analyse Biochimique
Biochemical Properties
Sodium tripolyphosphate plays a significant role in biochemical reactions. It acts as a chelating agent, forming complexes with metal ions such as calcium and magnesium. This property is particularly useful in preventing the precipitation of these ions, thereby reducing water hardness . Sodium tripolyphosphate interacts with proteins and enzymes, such as those involved in meat processing, by binding to amino acids or hydroxyl groups. This interaction improves water retention and gel strength in meat products .
Cellular Effects
Sodium tripolyphosphate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of enzymes involved in metabolic pathways by chelating metal ions that serve as cofactors . Additionally, sodium tripolyphosphate can impact cellular functions by modifying the ionic environment, which in turn affects cell signaling and gene expression .
Molecular Mechanism
At the molecular level, sodium tripolyphosphate exerts its effects through several mechanisms. It increases pH, strengthens ionic power, and chelates metal ions. These actions enhance the water retention and gel strength of proteins in food products . Sodium tripolyphosphate also interacts with amino acids or hydroxyl groups in proteins, forming stable complexes that improve the texture and quality of processed foods .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium tripolyphosphate can change over time. Its stability and degradation depend on various factors, including temperature and pH. Studies have shown that sodium tripolyphosphate can maintain its effectiveness in preventing scale formation and corrosion in water treatment processes over extended periods . Long-term exposure to sodium tripolyphosphate may lead to changes in cellular function, such as alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of sodium tripolyphosphate vary with different dosages in animal models. At low doses, it can improve the texture and water retention of meat products without causing adverse effects . High doses of sodium tripolyphosphate can lead to toxic effects, such as elevated phosphate levels in serum, which may result in cardiovascular and kidney problems . Threshold effects have been observed, indicating that there is a dosage range within which sodium tripolyphosphate is beneficial, but beyond which it becomes harmful .
Metabolic Pathways
Sodium tripolyphosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can act as a phosphate donor in phosphorylation reactions, which are essential for energy metabolism and signal transduction . Sodium tripolyphosphate also plays a role in the synthesis and degradation of polyphosphate granules, which are important for energy storage and regulation in microbial cells .
Transport and Distribution
Within cells and tissues, sodium tripolyphosphate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Sodium tripolyphosphate’s ability to form complexes with metal ions also affects its localization and accumulation in specific cellular compartments . This distribution is crucial for its function in processes such as water softening and protein stabilization .
Subcellular Localization
Sodium tripolyphosphate’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles where it exerts its effects on cellular activity and function . For instance, sodium tripolyphosphate may localize to the cytoplasm or organelles involved in metabolic processes, where it interacts with enzymes and other biomolecules to regulate cellular functions .
Propriétés
IUPAC Name |
pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5Na.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+1;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGNBUXHKFFFIH-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na5P3O10, Na5O10P3 | |
| Record name | PENTASODIUM TRIPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10380-08-2 (Parent) | |
| Record name | Pentasodium tripolyphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9036307 | |
| Record name | Pentasodium triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; NKRA; Other Solid; Pellets or Large Crystals, White, slightly hygroscopic granules or powder, Slightly hygroscopic solid; [Merck Index] White granules; [MSDSonline], WHITE CRYSTALS OR POWDER. | |
| Record name | Triphosphoric acid, sodium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | PENTASODIUM TRIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Pentasodium tripolyphosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PENTASODIUM TRIPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Freely soluble in water. Insoluble in ethanol, Sol in water (g/100 ml) at 25 °C: 20; at 100 °C: 86.5, Solubility in water, g/100ml at 25 °C: 14.5 | |
| Record name | PENTASODIUM TRIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTASODIUM TRIPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.52 g/cm³ | |
| Record name | PENTASODIUM TRIPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
The effects of condensed phosphate ( ... sodium tripolyphosphate ... ) on the growth of Streptococcus mutans, sugar metabolism in vitro, and S mutans-induced caries of hamsters were studied. All condensed phosphates depressed the growth of S mutans. This growth inhibition was reversed by divalent metal ions. Thus, the chelating capacity of condensed phosphate is responsible for their antibacterial actions. Condensed phosphates depressed lactate production from glucose and sucrose by the S mutans. | |
| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
May contain up to 10% pyrophosphate & up to 5% trimetaphosphate. | |
| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Two crystalline forms of anhydrous salt (transition point 417 °C) | |
CAS RN |
7758-29-4, 13573-18-7, 9010-08-6 | |
| Record name | Pentasodium tripolyphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tripolyphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triphosphoric acid, sodium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentasodium triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentasodium triphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphosphoric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphosphoric acid, sodium salt (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TRIPOLYPHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SW4PFD2FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTASODIUM TRIPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
622 °C | |
| Record name | PENTASODIUM TRIPOLYPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTASODIUM TRIPHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1469 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is sodium tripolyphosphate (STPP) and what is its primary use?
A: Sodium tripolyphosphate (STPP) is an inorganic salt primarily known for its use as a component in cleaning products and detergents. [, , ] It enhances the effectiveness of these products by softening water and preventing dirt from redepositing onto cleaned surfaces. []
Q2: How does STPP soften water?
A: STPP softens water through a process called chelation. [, ] It binds to metal ions like calcium and magnesium, which are responsible for water hardness, preventing them from interfering with the action of surfactants in detergents. [, ] This interaction enhances the cleaning efficiency of detergents. []
Q3: Beyond cleaning products, what are other applications of STPP?
A3: STPP finds applications in various industries, including:
- Food Industry: It acts as a food additive, primarily as a preservative, emulsifier, and moisture retainer in processed meat products. [, , , , ]
- Textile Industry: Utilized as a dyeing auxiliary to improve dye uptake and fabric quality. []
- Water Treatment: Applied to control mineral scaling and corrosion in industrial water systems. [, ]
- Construction Industry: Added to concrete mixes as a retarder to control setting time. [, , ]
Q4: What are the structural characteristics of STPP?
A4:
- Molecular Formula: Na5P3O10 []
- Molecular Weight: 367.86 g/mol []
- Structure: STPP is a linear triphosphate, consisting of three phosphate units linked together. [, ]
Q5: How does STPP influence the hydration of Portland cement?
A: STPP acts as a retarder in Portland cement hydration. [] It interacts with calcium ions (Ca2+) in the cement, forming complexes that inhibit the dissolution of cement particles and delay the formation of hydration products. [] This retarding effect is concentration-dependent and becomes more pronounced at higher STPP concentrations. []
Q6: Are there any concerns regarding the environmental impact of STPP?
A: Excessive release of STPP into water bodies can contribute to eutrophication – a process that leads to excessive algae growth, depleting oxygen levels and harming aquatic life. [] Therefore, responsible manufacturing and waste management practices are crucial to minimize STPP's environmental footprint. [, ]
Q7: Are there alternatives to using STPP?
A7: Yes, several alternatives to STPP exist, including:
- Citrates: Often used in food applications as a replacement for STPP. [, ]
- Polycarboxylates: Utilized in the construction industry as cement retarders. [, ]
- Zeolites: Employed as builders in detergent formulations. []
Q8: How can I find more information on the analytical methods used to characterize and quantify STPP?
A8: Numerous scientific publications delve into the analytical techniques for STPP analysis. These methods often involve techniques like:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B1222147.png)





![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)



